![molecular formula C19H25N7O3 B2577756 ethyl 4-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)piperidine-1-carboxylate CAS No. 2034230-23-2](/img/structure/B2577756.png)
ethyl 4-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including an imidazole ring, a pyrimidine ring, an azetidine ring, and a piperidine ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in many pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and pyrimidine rings are aromatic and planar, while the azetidine and piperidine rings are saturated and can adopt various conformations .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The imidazole and pyrimidine rings, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups and the overall molecular structure. For example, the presence of the imidazole ring could make the compound soluble in water and other polar solvents .
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
A study on imidazo[1,2-a]pyridine-3-carboxamides, structurally related to the compound of interest, reported considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains. Compounds with specific linkers showed significant safety indices and antimycobacterial efficacy, highlighting a potent scaffold for future antimycobacterial drug development (Lv et al., 2017).
Anticancer and Anti-5-lipoxygenase Agents
Research on pyrazolopyrimidines derivatives demonstrated anticancer and anti-5-lipoxygenase activities. The structural activity relationship (SAR) analysis of these compounds provided insights into designing more effective treatments for cancer and inflammatory diseases (Rahmouni et al., 2016).
Novel GyrB Inhibitors
Thiazole-aminopiperidine hybrid analogs were identified as novel inhibitors of Mycobacterium tuberculosis GyrB, with specific compounds showing promising activity against MTB strains and low cytotoxicity. This suggests potential for the development of new antitubercular agents (Jeankumar et al., 2013).
Antioxidant and Antimicrobial Activity
Another study focused on the microwave-assisted synthesis of thiazolopyrimidine derivatives, which showed moderate to good antioxidant and antimicrobial activities. This approach highlights the role of novel synthetic methods in developing bioactive compounds (Youssef & Amin, 2012).
Anti-Inflammatory Agents
Ethyl imidazo[1,2-a]pyrimidin-2-acetates, related to the compound , were synthesized and evaluated for their anti-inflammatory activity. This research underscores the therapeutic potential of imidazo[1,2-a]pyrimidine derivatives in treating inflammation (Abignente et al., 1976).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-[[1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O3/c1-2-29-19(28)24-6-3-15(4-7-24)23-18(27)14-10-26(11-14)17-9-16(21-12-22-17)25-8-5-20-13-25/h5,8-9,12-15H,2-4,6-7,10-11H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFHYHHPHMGWKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)piperidine-1-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.